molecular formula C7H12N4O2 B11729080 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B11729080
M. Wt: 184.20 g/mol
InChI Key: NOTOVZJXQLTRJD-UHFFFAOYSA-N
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Description

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that features a unique combination of an amino group, a propanamide moiety, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate amine and a propanamide derivative. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopropanamide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

InChI

InChI=1S/C7H12N4O2/c1-5-10-7(13-11-5)4-9-6(12)2-3-8/h2-4,8H2,1H3,(H,9,12)

InChI Key

NOTOVZJXQLTRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCN

Origin of Product

United States

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